trans-4-Fluoro-3-methoxypyrrolidine hydrochloride
Overview
Description
trans-4-Fluoro-3-methoxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C5H11ClFNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position of the pyrrolidine ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced at the 3-position using methanol in the presence of a base like sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Fluoro-3-methoxypyrrolidine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: N-oxides of trans-4-Fluoro-3-methoxypyrrolidine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new fluorinated compounds for material science.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Used in medicinal chemistry research to design and synthesize new drug candidates.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
trans-4-Fluoro-3-methoxypyrrolidine: Lacks the hydrochloride salt form.
cis-4-Fluoro-3-methoxypyrrolidine hydrochloride: Differ in the spatial arrangement of substituents.
4-Fluoro-3-methoxypyrrolidine hydrochloride: Lacks the trans configuration.
Uniqueness:
- The trans configuration of trans-4-Fluoro-3-methoxypyrrolidine hydrochloride provides distinct stereochemical properties, influencing its reactivity and interactions.
- The presence of both fluorine and methoxy groups enhances its chemical stability and biological activity compared to similar compounds .
Properties
IUPAC Name |
(3R,4R)-3-fluoro-4-methoxypyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c1-8-5-3-7-2-4(5)6;/h4-5,7H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUPOATRRHOKQ-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2108511-81-3 | |
Record name | rac-(3R,4R)-3-fluoro-4-methoxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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